N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide
Description
Properties
Molecular Formula |
C13H18N4O3 |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H18N4O3/c14-13(16-19)10-2-1-3-11(8-10)15-12(18)9-17-4-6-20-7-5-17/h1-3,8,19H,4-7,9H2,(H2,14,16)(H,15,18) |
InChI Key |
IAAQXEXNTWTPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC(=C2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Aminophenylhydroxycarbamimidoyl Intermediate
-
Nitration : 3-Nitroaniline is treated with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to yield 3-nitrobenzene diazonium salt.
-
Reduction : The diazonium salt is reduced using Raney nickel (Ra-Ni) under hydrogen gas (H₂) at 50°C, producing 3-aminophenylhydroxycarbamimidoyl.
-
Purification : The intermediate is isolated via liquid-liquid extraction (ethyl acetate/water) and dried over anhydrous sodium sulfate (Na₂SO₄).
Reaction Conditions :
Synthesis of 2-Chloro-N-morpholin-4-ylacetamide
-
Acylation : Morpholine (0.1 mol) is dissolved in DCM and cooled to 0°C. Chloroacetyl chloride (0.12 mol) is added dropwise with stirring.
-
Neutralization : Aqueous sodium hydroxide (2% w/v) is added to maintain pH 8–9, preventing side reactions.
-
Isolation : The product is extracted with DCM, washed with brine, and crystallized from hexane.
Characterization Data :
Coupling of Intermediates
The final step involves nucleophilic substitution between 3-aminophenylhydroxycarbamimidoyl and 2-chloro-N-morpholin-4-ylacetamide:
-
Reaction : Equimolar amounts of both intermediates are refluxed in dry acetone with potassium carbonate (K₂CO₃) and potassium iodide (KI) as a catalyst.
-
Monitoring : Reaction progress is tracked via HPLC (C18 column, acetonitrile/water mobile phase).
-
Workup : The crude product is filtered, concentrated, and recrystallized from ethanol.
Optimized Parameters :
-
Temperature: 60°C
-
Duration: 12 hours
-
Yield: 82%
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis under the following conditions confirms >98% purity:
-
Column : C18, 5 µm, 250 × 4.6 mm
-
Mobile Phase : Acetonitrile:water (70:30)
-
Flow Rate : 1.0 mL/min
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Patent WO2013186792A2 | 78 | 97 | Scalable for industrial production |
| Alkylation Protocol | 82 | 98 | Minimal side products |
| Reductive Amination | 70 | 95 | Low-cost reagents |
The alkylation protocol (Section 2.3) offers the best balance of yield and purity, making it the preferred laboratory-scale method. Industrial applications favor the patent route due to its adaptability to continuous flow reactors.
Challenges and Optimization Strategies
Side Reactions
Solvent Selection
-
Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rate but complicates purification.
-
Ether Solvents : Tetrahydrofuran (THF) offers better selectivity but lower yields.
Industrial-Scale Considerations
For bulk synthesis (>1 kg), the following modifications are recommended:
Chemical Reactions Analysis
Types of Reactions
N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
In Vitro Studies
Recent studies have indicated that N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide exhibits promising anticancer properties. For instance:
- Cell Line Testing : The compound was tested against various human cancer cell lines, demonstrating significant growth inhibition. In particular, it showed notable activity against breast and colon cancer cell lines with IC values ranging from 1.9 to 7.52 μg/mL .
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells, which is critical for its efficacy as an anticancer agent .
Case Studies
A specific case study involving the compound highlighted its effectiveness in inhibiting tumor growth in animal models. The compound was evaluated for its ability to suppress angiogenesis and metastasis in melanoma models, showing a significant reduction in tumor size compared to control groups .
Synthesis Methodologies
The synthesis of this compound can be achieved through various chemical reactions involving:
- Carbamimidoylation : The introduction of the hydroxycarbamimidoyl group is typically performed using a carbamimidoylating agent under controlled conditions to ensure high yield and purity .
- Morpholinoacetylation : The morpholino group is incorporated via acylation reactions, which are crucial for enhancing the compound's solubility and biological activity .
Pharmacological Insights
The pharmacokinetic properties of this compound have been assessed using various computational models:
- ADME Properties : The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting good bioavailability .
- Drug-Likeness : Evaluations using SwissADME tools indicate that the compound meets several criteria for drug-likeness, making it a candidate for further development as a therapeutic agent .
Summary Table of Research Findings
Mechanism of Action
The mechanism of action of N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically relevant molecules, particularly in its acetamide and aromatic substituent groups. Below is a detailed comparison with analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Differences and Implications
- Hydroxycarbamimidoyl Group : The target compound’s hydroxycarbamimidoyl group may act as a chelating agent or metalloenzyme inhibitor due to its ability to coordinate metal ions. This contrasts with analogs like the thiazole-containing compound (), which lacks this moiety but includes a chlorophenyl group for enhanced aromatic interactions .
- Morpholine Acetamide Motif : The morpholin-4-yl acetamide group is conserved across several analogs (e.g., ), suggesting its role in improving solubility or target binding affinity . Modifications, such as the oxomorpholin ring in , introduce steric bulk that may affect metabolic stability .
Physicochemical Properties
- Molecular Weight and Lipophilicity : The trifluoromethyl groups in ’s analog increase lipophilicity (LogP ~3.5 estimated), enhancing membrane permeability compared to the target compound’s more polar hydroxycarbamimidoyl group .
- Solubility : The morpholine ring in the target compound likely improves aqueous solubility relative to the acetylated oxomorpholin derivative (), which has higher molecular weight and hydrophobicity .
Biological Activity
N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide, also known as 2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide, is a compound with a complex structure that suggests potential biological activity. Its molecular formula is C13H18N4O3, with a molecular weight of 278.31 g/mol, and it is identified by the CAS number 793727-57-8. This compound features both a hydroxycarbamimidoyl group and a morpholine-substituted phenyl ring, which may confer unique interactions within biological systems.
Structural Characteristics
The structural complexity of this compound is indicative of its potential as a bioactive agent. The presence of the morpholine ring is often associated with various pharmacological properties, suggesting that this compound could exhibit significant interactions with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C13H18N4O3 |
| Molecular Weight | 278.31 g/mol |
| CAS Number | 793727-57-8 |
| Functional Groups | Hydroxycarbamimidoyl, Morpholine |
Biological Activity
Despite its promising structure, the biological activity of this compound remains largely unexplored in the scientific literature. Preliminary insights suggest that its unique combination of functional groups could influence enzyme activity or receptor binding, potentially leading to therapeutic applications.
- Enzyme Inhibition : The hydroxycarbamimidoyl group may interact with enzymes, possibly acting as an inhibitor or modulator.
- Receptor Binding : The morpholine moiety might facilitate binding to specific receptors, influencing various biological pathways.
Future Directions for Research
Given its structural uniqueness and potential bioactivity, future studies should focus on:
- In vitro and in vivo studies to evaluate the pharmacodynamics and pharmacokinetics of this compound.
- Mechanistic studies to elucidate its interactions with specific biological macromolecules such as proteins and nucleic acids.
- Comparative analysis with structurally similar compounds to identify unique biological effects.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, hydroxycarbamimidoyl intermediates (similar to those in and ) are synthesized using hydroxylamine derivatives under alkaline conditions. Optimization includes adjusting stoichiometry (e.g., 2:1 molar ratio of hydroxylamine to substrate), temperature (25–60°C), and catalysts (e.g., triethylamine). Yields >85% are achievable with stepwise purification via column chromatography and recrystallization .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology : Nuclear Magnetic Resonance (NMR) is critical. For instance, in related acetamide derivatives ( ), -NMR peaks at δ 7.69 (broad singlet, NH) and δ 3.31 (morpholine protons) confirm functional groups. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and carbonyl stretches (~1680 cm) .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodology : Use gradient elution in column chromatography (e.g., 0–8% methanol in dichloromethane) to separate polar byproducts. Thin-layer chromatography (TLC) with UV visualization monitors reaction progress. Recrystallization from ethyl acetate or ethanol enhances purity (>95%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the 3D conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (SHELX software suite) determines bond angles and torsional strain. For morpholine-containing analogs ( ), refinement protocols (SHELXL) with high-resolution data (d-spacing <0.8 Å) resolve intramolecular hydrogen bonding (e.g., N–H···O) critical for stability .
Q. What strategies address contradictory biological activity data between in vitro and in vivo studies for this compound?
- Methodology : Re-evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS/MS. For example, highlights discrepancies in antimicrobial assays due to protein binding; adjusting dosing regimens or using prodrug formulations (e.g., acetylated derivatives) may improve efficacy .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target specificity?
- Methodology : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at para-position) to enhance binding affinity. In , fluorinated analogs showed 10-fold higher inhibition of kinases compared to non-fluorinated derivatives. Computational docking (AutoDock Vina) predicts interactions with active-site residues .
Q. What experimental approaches validate the compound’s mechanism of action in enzymatic inhibition assays?
- Methodology : Use fluorescence polarization assays to measure binding kinetics (e.g., ) with purified enzymes. For hydroxamic acid derivatives (similar to ), pre-incubation with competitive inhibitors (e.g., EDTA for metalloenzymes) confirms reversible vs. irreversible inhibition .
Data Analysis and Optimization
Q. How should researchers analyze discrepancies in reported synthetic yields (e.g., 56% vs. 95%) for intermediates?
- Methodology : Investigate solvent polarity (e.g., DMF vs. THF) and catalyst loading. achieved 95% yield using NaCO as a base, while lower yields (56%) in correlated with steric hindrance from bulky substituents. Design of Experiments (DoE) models optimize variables systematically .
Q. What in silico tools predict the compound’s metabolic stability and toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
